molecular formula C8H16O B12377239 Octanal-d2

Octanal-d2

Cat. No.: B12377239
M. Wt: 130.22 g/mol
InChI Key: NUJGJRNETVAIRJ-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octanal-d2, also known as deuterated octanal, is a stable isotope-labeled compound where two hydrogen atoms in octanal are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanal-d2 can be synthesized through the deuteration of octanal. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) or deuterated reagents under specific conditions. One common method involves the catalytic hydrogenation of octanal in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Octanal-d2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to octanol-d2 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like Grignard reagents (RMgX) under anhydrous conditions.

Major Products

    Oxidation: Octanoic acid-d2.

    Reduction: Octanol-d2.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octanal-d2 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and the study of catalytic processes.

Mechanism of Action

The mechanism of action of octanal-d2 involves its incorporation into various chemical and biological systems as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be used to study metabolic pathways and the effects of deuterium substitution on enzyme activity and drug metabolism.

Comparison with Similar Compounds

Similar Compounds

    Octanal: The non-deuterated form of octanal-d2, used in similar applications but lacks the distinct spectroscopic signal provided by deuterium.

    Octanal-d4: A compound where four hydrogen atoms are replaced by deuterium, offering even more distinct spectroscopic signals.

    Octanal-d16: A fully deuterated form of octanal, used in specialized studies requiring complete deuteration.

Uniqueness

This compound is unique due to its partial deuteration, providing a balance between cost and the distinct spectroscopic signals needed for tracing studies. It offers a valuable tool for researchers in various fields, allowing for detailed analysis of chemical and biological processes.

Properties

Molecular Formula

C8H16O

Molecular Weight

130.22 g/mol

IUPAC Name

7,8-dideuteriooctanal

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D,2D

InChI Key

NUJGJRNETVAIRJ-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCCC=O

Canonical SMILES

CCCCCCCC=O

Origin of Product

United States

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